molecular formula C10H8ClFO3 B13691960 Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate

Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate

Cat. No.: B13691960
M. Wt: 230.62 g/mol
InChI Key: SVVMEIJWWJAAIS-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a 2-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the phenyl ring can be substituted by nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

  • Hydrolysis

      Reagents: Water, base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

      Conditions: Reflux, aqueous medium

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or ethanol

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

    Hydrolysis: 3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid.

    Reduction: Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material Science: Explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, such as enzyme inhibition or receptor binding. The presence of the 3-chloro-4-fluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate can be compared with other similar compounds, such as:

  • Methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate
  • Methyl 3-(3-chloro-4-bromophenyl)-2-oxopropanoate
  • Methyl 3-(3-chloro-4-iodophenyl)-2-oxopropanoate

Uniqueness

The presence of both chlorine and fluorine atoms in the phenyl ring of this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8ClFO3

Molecular Weight

230.62 g/mol

IUPAC Name

methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3

InChI Key

SVVMEIJWWJAAIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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